

Application Note and Protocol: Synthesis of 2-Acetyl-5-bromothiophene

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Compound of Interest

Compound Name: 5-Bromothiophen-2-ol

Cat. No.: B060084

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Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Acetyl-5-bromothiophene is a valuable intermediate in organic synthesis, widely utilized in the development of pharmaceuticals and functional materials.^[1] Its synthesis is a key step in the construction of more complex thiophene-based molecules. This document provides a detailed experimental procedure for the regioselective bromination of 2-acetylthiophene at the 5-position using N-bromosuccinimide (NBS). The acetyl group deactivates the thiophene ring towards electrophilic substitution and directs the incoming electrophile to the 5-position.

Reaction Scheme: 2-Acetylthiophene reacts with N-Bromosuccinimide (NBS) in a mixture of acetic acid and acetic anhydride to yield 2-Acetyl-5-bromothiophene.

(2-Acetylthiophene) + NBS --[Acetic Anhydride, Acetic Acid]--> (2-Acetyl-5-bromothiophene)

Experimental Protocol

This protocol is based on a well-established method for the synthesis of 2-acetyl-5-bromothiophene.^{[2][3]}

Materials and Equipment:

- Reagents:
 - 2-Acetylthiophene (C₆H₆OS)

- N-Bromosuccinimide (NBS, $C_4H_4BrNO_2$)
- Acetic Anhydride ($(CH_3CO)_2O$)
- Acetic Acid (CH_3COOH)
- Deionized Water (H_2O)
- Equipment:
 - 25 mL round-bottomed flask
 - Magnetic stirrer and stir bar
 - Heating mantle or oil bath with temperature control
 - Condenser and protective tube (e.g., drying tube)
 - Beakers
 - Buchner funnel and filter flask
 - Filter paper
 - Spatula and weighing balance
 - Graduated cylinders

Procedure:

- To a dry 25 mL round-bottomed flask, add 2-acetylthiophene (1.08 mL, 10 mmol), N-bromosuccinimide (NBS) (1.78 g, 10 mmol), and acetic anhydride (3.78 mL, 40 mmol).^[2]
- Add acetic acid (0.40 mL) to the mixture.^[2]
- Equip the flask with a magnetic stir bar and a protective tube.
- Place the flask in a heating mantle or oil bath and stir the reaction mixture at 50 °C for 1 hour. The reaction should be protected from light.^[2] The solution will typically change color

from colorless to light yellow.[2]

- After 1 hour, cool the reaction mixture to room temperature.[2]
- Pour the cooled mixture into 100 mL of water while stirring continuously. Continue stirring until the acetic anhydride has been completely hydrolyzed.[2]
- The product, 2-acetyl-5-bromothiophene, will precipitate as white crystals.[2]
- Collect the solid product by vacuum filtration using a Buchner funnel.[2]
- Wash the collected crystals with approximately 50 mL of water to remove any remaining impurities.[2]
- Dry the purified product. The reported yield is approximately 82%.[2]

Safety Precautions:

- Conduct the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- N-Bromosuccinimide is a lachrymator and should be handled with care.
- Acetic anhydride and acetic acid are corrosive. Avoid contact with skin and eyes.

Data Presentation

Table 1: Reagent Quantities

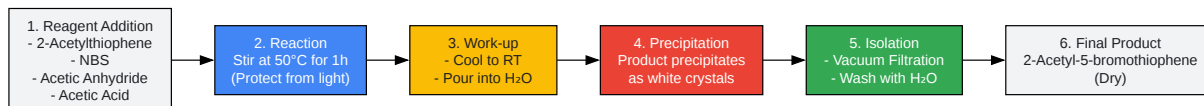
Reagent	Molecular Weight (g/mol)	Amount (mmol)	Volume (mL)	Mass (g)
2-Acetylthiophene	126.17	10	1.08	1.26
N-Bromosuccinimide (NBS)	177.98	10	-	1.78
Acetic Anhydride	102.09	40	3.78	4.08
Acetic Acid	60.05	-	0.40	0.42

Table 2: Reaction Parameters and Product Characteristics

Parameter	Value	Reference
Reaction Temperature	50 °C	[2]
Reaction Time	1 hour	[2]
Appearance	White crystals	[2]
Yield	82%	[2]
Melting Point	92-94 °C	[2]
Molecular Weight	205.07 g/mol	[4][5]
¹ H NMR (300 MHz, CDCl ₃)	δ 7.40 (d, J=3.9 Hz, 1H), 7.08 (d, J=3.9 Hz, 1H), 2.48 (s, 3H)	[2]

Visualizations

Experimental Workflow Diagram



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Caption: Workflow for the bromination of 2-acetylthiophene.

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